molecular formula C11H16ClNO B1531514 1-[2-(Cyclopropylmethoxy)phenyl]methanamine hydrochloride CAS No. 2097884-29-0

1-[2-(Cyclopropylmethoxy)phenyl]methanamine hydrochloride

Cat. No. B1531514
CAS RN: 2097884-29-0
M. Wt: 213.7 g/mol
InChI Key: RQLCRNVVQIKFBM-UHFFFAOYSA-N
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Description

1-[2-(Cyclopropylmethoxy)phenyl]methanamine hydrochloride, also known as CPMHCl, is a cyclopropylated amine derivative used in scientific research. It has been studied for its potential applications in a variety of fields, including drug discovery, organic synthesis, and biochemistry. CPMHCl is a chiral compound, meaning that it has two distinct forms, or enantiomers, with different chemical and physical properties. This makes it an attractive compound for use in asymmetric synthesis, as well as other applications.

Scientific Research Applications

Medicine

In the field of medicine, this compound is utilized for pharmaceutical testing, serving as a high-quality reference standard to ensure accurate results . Its role is crucial in the development and quality control of therapeutic drugs, where precise measurements of chemical compounds are essential.

Biochemistry

Biochemists employ 1-[2-(Cyclopropylmethoxy)phenyl]methanamine hydrochloride in enzyme kinetics and receptor-ligand binding studies . The compound’s interactions with biological molecules can reveal important insights into metabolic pathways and cellular processes.

Pharmacology

Pharmacological research uses this chemical as a tool to investigate the pharmacodynamics and pharmacokinetics of new drug candidates . It helps in understanding how drugs act within the body and their metabolism, distribution, and excretion profiles.

Neuroscience

Neuroscientists may use this compound to study neurotransmitter systems, particularly in the context of synaptic transmission . It can aid in exploring the effects of various substances on nerve cells and brain function.

Toxicology

In toxicology, 1-[2-(Cyclopropylmethoxy)phenyl]methanamine hydrochloride is important for toxicity testing and safety evaluations . It helps determine the safe dosage levels and potential side effects of new chemical entities.

Analytical Chemistry

Analytical chemists utilize this compound in the calibration of analytical instruments and validation of analytical methods . Its known properties serve as a benchmark to ensure the accuracy and reliability of analytical data.

Materials Science

In materials science, the compound finds application in the synthesis and characterization of novel materials . Researchers can study its incorporation into new compounds and materials with potential industrial applications.

Environmental Science

Environmental scientists might use this compound to assess the environmental impact of new chemicals . It can be part of studies on chemical stability, degradation, and the potential for bioaccumulation in ecosystems.

properties

IUPAC Name

[2-(cyclopropylmethoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c12-7-10-3-1-2-4-11(10)13-8-9-5-6-9;/h1-4,9H,5-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQLCRNVVQIKFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC=C2CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Cyclopropylmethoxy)phenyl]methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.